5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The thiophene sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to dehalogenation or reduction to amines.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene sulfonamide.
Reduction: Reduced forms of the sulfonamide or dehalogenated products.
Substitution: Substituted derivatives where the bromine atom is replaced by a nucleophile.
Scientific Research Applications
5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its biological activity can be explored for potential antimicrobial, anti-inflammatory, or anticancer properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the thiophene sulfonamide group.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Contains a pyrazole ring and a thiourea group but differs in the overall structure.
Uniqueness
The uniqueness of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE lies in its combination of a brominated pyrazole ring and a thiophene sulfonamide group. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C10H12BrN3O2S2 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
5-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrN3O2S2/c1-7-8(6-14(2)13-7)5-12-18(15,16)10-4-3-9(11)17-10/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
RRBWRQHGFNTWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNS(=O)(=O)C2=CC=C(S2)Br)C |
Origin of Product |
United States |
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